D-Folic Acid
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Overview
Description
Mechanism of Action
Target of Action
D-Folic Acid, also known as folate or Vitamin B9, is an essential cofactor for enzymes involved in DNA and RNA synthesis . More specifically, it targets the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . The folate receptor (FR) is also a primary target of this compound, which is essential for intracellular transport of folic acid, a vital enzymatic cofactor required for cell survival and growth .
Mode of Action
This compound, being biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by DHFR . This conversion is crucial for the functioning of this compound within the body. It interacts with its targets, primarily DHFR and FR, leading to changes in the synthesis of nucleic acids and amino acids .
Biochemical Pathways
This compound initiates a complex biochemical pathway known as one-carbon metabolism . This pathway is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids, and encompasses several intricate steps . Folate metabolism is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis, mitochondrial protein translation, and methionine regeneration .
Pharmacokinetics
The pharmacokinetics of this compound involves absorption in the proximal part of the small intestine, metabolism in the liver, and excretion in the urine . The time to peak for oral administration is approximately 1 hour . The bioavailability of this compound is reported to be between 50-100% .
Result of Action
The primary result of this compound’s action is the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein . This is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer . Folic acid is also necessary for the formation of a number of coenzymes in many metabolic systems, particularly for purine and pyrimidine synthesis; required for nucleoprotein synthesis and maintenance in erythropoiesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the DOHaD theory suggests that adverse environmental factors in early life may lead to the development of metabolic diseases including diabetes and hypertension in adult offspring through epigenetic mechanisms such as DNA methylation . Furthermore, the concentrations of intermediates and enzymes involved in these reactions regulate the process at the cellular level .
Biochemical Analysis
Biochemical Properties
D-Folic Acid acts as the main character in a variety of synthetic biological reactions such as the synthesis of purines, pyrimidine (thus being indirectly implied in DNA synthesis), fixing and methylation of DNA . Therefore, physiological folate deficiency may be responsible for severe degenerative conditions, including neural tube defects in developing embryos and megaloblastic anaemia at any age .
Cellular Effects
This compound helps our body to create and keep our cells healthy . It is constantly lost and has to be reintegrated daily; for this reason, this compound supplements and food fortification are, nowadays, extremely diffused and well-established practices .
Molecular Mechanism
This compound is an electroactive compound . It participates in the metabolism of amino acids and nucleic acids via the addition, transport, and enzymatic treatment of one-carbon units .
Temporal Effects in Laboratory Settings
It is known that this compound is a water-soluble molecule, which implies that it is constantly lost and has to be reintegrated daily .
Metabolic Pathways
This compound participates in the metabolism of amino acids and nucleic acids via the addition, transport, and enzymatic treatment of one-carbon units . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
Being a water-soluble molecule, it is constantly lost and has to be reintegrated daily .
Subcellular Localization
It is known that this compound is a water-soluble molecule, which implies that it is constantly lost and has to be reintegrated daily .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Folic Acid can be synthesized through several chemical routes. One common method involves the condensation of p-aminobenzoic acid with glutamic acid and pteridine . The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the folic acid molecule.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation using genetically modified bacteria. These bacteria are engineered to overproduce the necessary precursors, which are then chemically converted into this compound . This method is cost-effective and scalable, making it suitable for mass production.
Chemical Reactions Analysis
Types of Reactions
D-Folic Acid undergoes various chemical reactions, including:
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Dihydrofolate reductase is the primary enzyme involved in the reduction process.
Substitution: Strong nucleophiles such as sodium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include dihydrofolic acid, tetrahydrofolic acid, and various substituted derivatives .
Scientific Research Applications
D-Folic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: This compound is essential for studying cell division and DNA synthesis.
Medicine: It is used in the treatment of folate deficiency and related disorders such as megaloblastic anemia.
Industry: This compound is used in the fortification of food products to prevent nutritional deficiencies.
Comparison with Similar Compounds
Similar Compounds
Folate: The naturally occurring form found in foods.
Folinic Acid: A derivative of folic acid used in cancer treatment.
Methotrexate: An antifolate drug used in chemotherapy.
Uniqueness
D-Folic Acid is unique in its stability and bioavailability compared to naturally occurring folate. It is more stable during food processing and storage, making it ideal for fortification and supplementation .
Properties
IUPAC Name |
(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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